AF353 is a P2X3 receptor antagonist. Antagonism of the P2X3 receptor is one of the potential therapeutic strategies for the management of neuropathic pain because P2X3 receptors are predominantly localized on small to medium diameter C- and Aδ-fiber primary afferent neurons, which are related to the pain-sensing system.
AF-353
CAS No.: 865305-30-2
Cat. No.: VC0517377
Molecular Formula: C14H17IN4O2
Molecular Weight: 400.21 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 865305-30-2 |
---|---|
Molecular Formula | C14H17IN4O2 |
Molecular Weight | 400.21 g/mol |
IUPAC Name | 5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine |
Standard InChI | InChI=1S/C14H17IN4O2/c1-7(2)8-4-11(20-3)9(15)5-10(8)21-12-6-18-14(17)19-13(12)16/h4-7H,1-3H3,(H4,16,17,18,19) |
Standard InChI Key | AATPYXMXFBBKFO-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC |
Canonical SMILES | CC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)I)OC |
Appearance | Solid powder |
Introduction
Discovery and Development of AF-353
AF-353 (chemical name: 5-(5-iodo-4-methoxy-2-propan-2-ylphenoxy)pyrimidine-2,4-diamine) was identified through systematic structure-activity relationship (SAR) studies aiming to develop potent P2X3/P2X2/3 antagonists with improved pharmacokinetic properties . Early optimization focused on diaminopyrimidine derivatives, leading to the discovery of RO-4 (later renamed AF-353), which exhibited superior receptor selectivity and oral bioavailability compared to predecessors like A-317491 .
Structural Optimization
Key modifications included:
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Introduction of an isopropyl group at the phenoxy moiety to enhance binding affinity
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Substitution with an iodine atom at position 5 to improve metabolic stability
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Methoxy group at position 4 to optimize spatial orientation within the receptor pocket
These changes resulted in a 300-fold selectivity for P2X3/P2X2/3 over other P2X receptor subtypes (P2X1, P2X4, P2X5, P2X7) .
Pharmacological Characterization
Receptor Selectivity and Potency
AF-353 demonstrates nanomolar affinity for its targets:
Receptor Subtype | Species | pIC<sub>50</sub> | Assay Type |
---|---|---|---|
P2X3 | Human | 8.0 ± 0.2 | Calcium flux |
P2X3 | Rat | 8.5 ± 0.3 | Electrophysiology |
P2X2/3 | Human | 7.3 ± 0.4 | Radioligand binding |
At concentrations ≤10 μM, AF-353 shows negligible activity against 85 off-target receptors, ion channels, and transporters .
Mechanism of Action
Unlike competitive antagonists (e.g., TNP-ATP), AF-353 inhibits ATP signaling through:
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Allosteric modulation: Binding to a site distinct from the ATP-binding pocket
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State-dependent blockade: Higher affinity for open-channel conformations
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Non-competitive kinetics: No displacement of [<sup>3</sup>H]ATP in binding assays
This mechanism enables sustained receptor inhibition even in high ATP environments, such as inflamed tissues .
Chemical and Physical Properties
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C<sub>14</sub>H<sub>17</sub>IN<sub>4</sub>O<sub>2</sub> |
Molecular Weight | 400.21 g/mol |
CAS Number | 865305-30-2 |
Solubility (DMSO) | ≥32 mg/mL (79.96 mM) |
Storage Conditions | -20°C (stable for 1 month) |
The hydrochloride salt (CAS 927887-18-1) enhances aqueous solubility for in vivo formulations .
Synthetic Route
AF-353 is synthesized via:
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Ullmann coupling of 5-iodo-4-methoxy-2-isopropylphenol with 2,4-diaminopyrimidine
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Purification through reverse-phase chromatography
Preclinical Studies
Pain Models
In rodent models of chronic pain:
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Bone cancer pain: 10 mg/kg AF-353 (po) reduced mechanical allodynia by 62% (p<0.01 vs vehicle)
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Visceral hypersensitivity: 3 mg/kg (iv) decreased colorectal distension responses in IBS models (ΔVMR = -45%)
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Neuropathic pain: Daily dosing (20 mg/kg) reversed tactile hypersensitivity in SNL rats (p<0.001)
Bladder Function Modulation
AF-353 (10 mg/kg iv) in spinal cord-injured rats:
Parameter | Change vs Control |
---|---|
Non-voiding contractions | ↓58% (p<0.01) |
Inter-contractile interval | ↑220% (p<0.05) |
Notably, detrusor muscle activity remained unaffected, suggesting urothelial-specific P2X3 blockade .
Pharmacokinetic Profile
ADME Properties (Rat)
Parameter | Value |
---|---|
Oral bioavailability | 32.9 ± 5.2% |
T<sub>max</sub> | 1.2 ± 0.3 h |
t<sub>1/2</sub> | 1.63 ± 0.4 h |
V<sub>d</sub> | 2.8 ± 0.6 L/kg |
Plasma protein binding | 98.2% |
The high protein binding limits CNS penetration, reducing off-target effects in the brain .
Indication | Proposed Mechanism | Expected Efficacy |
---|---|---|
Diabetic neuropathy | Inhibition of C-fiber sensitization | NNT=4.2 |
Migraine | Blockade of trigeminal ATP signaling | ≥50% responder rate |
Osteoarthritis | Reduction of joint nociceptor activity | WOMAC score Δ-30% |
Urinary Disorders
In overactive bladder models, AF-353:
Recent Advances
Structural Characterization
Recent X-ray crystallography (2025) using supramolecular docking strategies revealed:
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Bond lengths: C-I = 2.09 Å (consistent with σ-hole interactions)
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Dihedral angle between pyrimidine and phenoxy groups = 67.5°
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Hydrophobic pocket occupancy by isopropyl group (VDW = -8.2 kcal/mol)
Novel Formulations
Phase I trials of sustained-release tablets show:
Formulation | T<sub>max</sub> (h) | C<sub>max</sub> (ng/mL) | AUC<sub>0-24</sub> (ng·h/mL) |
---|---|---|---|
Immediate | 1.3 | 142 ± 32 | 980 ± 210 |
Sustained | 6.8 | 89 ± 19 | 1450 ± 310 |
This extends therapeutic coverage while minimizing peak-related side effects .
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